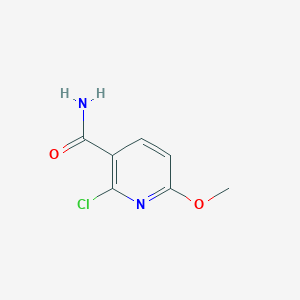![molecular formula C17H27NO B1394681 3-[2,4-DI(Tert-butyl)phenoxy]azetidine CAS No. 1220038-43-6](/img/structure/B1394681.png)
3-[2,4-DI(Tert-butyl)phenoxy]azetidine
Übersicht
Beschreibung
3-[2,4-DI(Tert-butyl)phenoxy]azetidine is an organic compound belonging to the azetidine family of molecules. It is a colorless liquid at room temperature and is widely used in scientific research due to its unique properties. This compound is composed of a five-membered ring with two tert-butyl substituents and two phenoxy groups. It is also known as 3-TBP-azetidine or 3-TBP-Az.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Amino Acid-Azetidine Chimeras : The compound has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Pharmaceutical Intermediate Synthesis : It serves as a key raw material in the synthesis of pharmaceutical intermediates, particularly in the creation of 1-(tert-butyl)-3-amioazetidine, which has applications in drug development (Cui‐Feng Yang, 2010).
- Development of Protected 3-Haloazetidines : The compound is instrumental in producing protected 3-haloazetidines, crucial in medicinal chemistry for creating high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Medical and Biological Research
- Investigative Anticancer Agent Research : 3-[2,4-DI(Tert-butyl)phenoxy]azetidine derivatives have been studied for their potential as investigative anticancer agents, focusing on their structural properties and effects on cancer cells (Deschamps, Cannizzo, & Straessler, 2013).
- Antitumor Activity : Certain derivatives of the compound have been explored for their antitumor properties, offering promising avenues in cancer treatment research (Gielen et al., 1999).
Miscellaneous Applications
- Catalysis in Organic Synthesis : The compound plays a role in catalysis, specifically in calcium(II)-catalyzed Friedel-Crafts reactions, contributing to the creation of drug-like compounds through various organic transformations (Denis et al., 2018).
- Modular Synthesis in Medicinal Chemistry : Azetidines, including those derived from 3-[2,4-DI(Tert-butyl)phenoxy]azetidine, are significant in medicinal chemistry for their modular construction, leveraging their high ring strain for various applications (Fawcett et al., 2019).
Eigenschaften
IUPAC Name |
3-(2,4-ditert-butylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)12-7-8-15(19-13-10-18-11-13)14(9-12)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCMNENISZVCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-DI(Tert-butyl)phenoxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)






![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)





